2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide possesses a highly systematic nomenclature that reflects its complex molecular architecture. The IUPAC name precisely describes the connectivity pattern beginning with the 2-(4-tert-butylphenoxy) substituent attached to an acetamide backbone, which is further functionalized with an N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl] group. The molecular formula C21H23N3O4S2 indicates the presence of 21 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms, resulting in a molecular weight of 445.6 g/mol.
The systematic identification of this compound is facilitated through multiple chemical identifiers. The PubChem CID 1076284 serves as a unique database identifier, while the InChI key OJSRQAHQKYZTLC-UHFFFAOYSA-N provides a standardized representation of the molecular structure. The SMILES notation CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 offers a linear representation that captures the complete connectivity pattern. These systematic identifiers ensure unambiguous identification across different chemical databases and facilitate computational studies.
The compound's structure incorporates several key pharmacophoric elements that are commonly found in bioactive molecules. The tert-butyl group provides hydrophobic bulk and metabolic stability, while the phenoxy linkage creates a flexible spacer between aromatic systems. The acetamide moiety serves as both a hydrogen bond donor and acceptor, contributing to potential biological activity. The sulfonamide group represents a well-established pharmacophore in medicinal chemistry, particularly in antimicrobial applications. Finally, the thiazole ring system contributes heterocyclic character and additional hydrogen bonding capabilities through its nitrogen and sulfur atoms.
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide exhibits significant complexity due to the presence of multiple aromatic rings connected through flexible linkers. The compound features three distinct aromatic systems: the tert-butylphenyl ring, the central phenyl ring bearing the sulfonamide group, and the thiazole heterocycle. The spatial arrangement of these rings determines the overall molecular shape and influences both physical properties and potential biological activity.
The tert-butylphenoxy moiety adopts a characteristic geometry where the bulky tert-butyl group occupies a para position relative to the phenoxy oxygen. This arrangement minimizes steric hindrance while maintaining the electron-donating properties of the tert-butyl substituent. The ether linkage provides rotational freedom around the C-O bond, allowing the phenyl ring to adopt various orientations relative to the acetamide backbone. Computational studies of similar tert-butylphenol derivatives indicate that the tert-butyl group preferentially adopts a staggered conformation to minimize intramolecular interactions.
The central portion of the molecule features an acetamide linker that connects the phenoxy system to the sulfonamide-substituted phenyl ring. This amide bond exhibits partial double bond character due to resonance delocalization, resulting in restricted rotation around the C-N bond. The planarity of the amide group influences the overall molecular conformation and creates specific geometric constraints that affect the relative positioning of the terminal aromatic systems.
The sulfonamide group represents a critical structural element that significantly influences molecular geometry. The S-N bond length and the tetrahedral arrangement around the sulfur atom create specific spatial requirements for the attached thiazole ring. Studies of related sulfonamide compounds indicate that the S-N bond typically exhibits some degree of pyramidalization at nitrogen, leading to non-planar arrangements that can influence molecular interactions. The thiazole ring system contributes additional geometric constraints through its five-membered heterocyclic structure, with the sulfur and nitrogen atoms positioned to facilitate potential hydrogen bonding interactions.
Crystallographic Studies and Solid-State Arrangement
Crystallographic analysis of compounds related to 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide provides valuable insights into solid-state packing arrangements and intermolecular interactions. While specific crystal structure data for this exact compound was not available in the search results, analysis of structurally similar thiazole-containing sulfonamides reveals important patterns in molecular packing.
Studies of related thiazole acetamide derivatives demonstrate that these compounds typically crystallize in monoclinic space groups with characteristic hydrogen bonding patterns. The crystal packing is dominated by N-H···N hydrogen bonds formed between the thiazole nitrogen atoms and amide hydrogen atoms, creating dimeric arrangements with eight-membered ring motifs. These hydrogen bonding patterns significantly influence the solid-state stability and physical properties of the crystalline material.
The crystal data for a representative thiazole-containing compound reveals typical unit cell parameters with a = 8.7498(5) Å, b = 14.4343(9) Å, c = 10.7225(5) Å, and β = 96.749(5)°. The molecular packing exhibits an L-shaped configuration with the thiazole ring positioned nearly perpendicular to the central aromatic system, with dihedral angles approaching 84°. This perpendicular arrangement minimizes steric interactions while maximizing opportunities for intermolecular hydrogen bonding.
The solid-state arrangement of these compounds is further stabilized by π-π stacking interactions between aromatic rings and C-H···π contacts that contribute to the overall crystal cohesion. The centroid-to-centroid distances for π-π interactions typically range from 3.6 to 3.8 Å, indicating significant aromatic overlap. These non-covalent interactions play crucial roles in determining crystal morphology, solubility characteristics, and thermal stability properties.
Comparative Structural Analysis with Analogous Sulfonamide-Thiazole Derivatives
Comparative analysis of 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide with related sulfonamide-thiazole derivatives reveals important structure-activity relationships and molecular design principles. The compound shares structural similarities with acetylsulfathiazole (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide), which has been extensively studied for its antimicrobial properties.
The key structural difference between these compounds lies in the substitution pattern on the acetamide nitrogen. While acetylsulfathiazole features a simple methyl group attached to the carbonyl carbon, the target compound incorporates a 2-(4-tert-butylphenoxy) substituent that significantly increases molecular complexity and potential for biological activity. This substitution pattern represents a strategic modification designed to enhance lipophilicity, metabolic stability, and target selectivity.
Research on thiazole-bearing sulfonamide analogs demonstrates that structural modifications in this region can dramatically influence biological activity. Studies of 21 different analogs revealed that the nature, position, and electronic properties of substituents significantly affect enzyme inhibition potency, with IC50 values ranging from 0.10 to several micromolar depending on the specific substitution pattern. The structure-activity relationship analysis indicates that electron-donating groups and bulky substituents can enhance activity against specific enzyme targets.
Molecular weight comparison reveals that 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (445.6 g/mol) is significantly larger than simple acetylsulfathiazole derivatives (297.35 g/mol). This increased molecular weight reflects the incorporation of the tert-butylphenoxy substituent, which adds both hydrophobic character and conformational complexity. The size increase may influence pharmacokinetic properties such as absorption, distribution, and membrane permeability.
Computational analysis using density functional theory methods has been applied to similar acetamide thiazole derivatives, revealing important electronic properties and reactivity patterns. These studies demonstrate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are significantly influenced by the substitution pattern on both the thiazole and acetamide portions of the molecule. The electronic properties directly correlate with biological activity, particularly in applications targeting cyclooxygenase enzymes and other protein receptors.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-21(2,3)15-4-8-17(9-5-15)28-14-19(25)23-16-6-10-18(11-7-16)30(26,27)24-20-22-12-13-29-20/h4-13H,14H2,1-3H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSRQAHQKYZTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-tert-Butylphenol
4-tert-Butylphenol undergoes nucleophilic substitution with chloroacetic acid under basic conditions:
Procedure :
-
Dissolve 4-tert-butylphenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous NaOH (33%).
-
Reflux at 80–90°C for 3–5 hours.
-
Acidify with dilute HCl to precipitate 4-tert-butylphenoxyacetic acid (yield: 72–78%).
Optimization :
Activation to Acid Chloride
The carboxylic acid is converted to its reactive acid chloride:
Procedure :
-
Suspend 4-tert-butylphenoxyacetic acid (1.0 equiv) in thionyl chloride (5 volumes).
-
Reflux at 70°C for 2 hours.
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Remove excess thionyl chloride under vacuum to yield 4-tert-butylphenoxyacetyl chloride (yield: 95%).
Synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)aniline
Sulfonation of 4-Nitroaniline
Step 1 : Sulfonation with chlorosulfonic acid:
-
Add 4-nitroaniline (1.0 equiv) to chlorosulfonic acid (3.0 equiv) at 0–5°C.
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Warm to 25°C and stir for 4 hours.
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Quench with ice-water to isolate 4-nitrobenzenesulfonyl chloride (yield: 65%).
Step 2 : Amidation with Thiazol-2-amine:
-
React 4-nitrobenzenesulfonyl chloride (1.0 equiv) with thiazol-2-amine (1.1 equiv) in pyridine.
-
Stir at 25°C for 12 hours.
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Isolate 4-nitro-N-(thiazol-2-yl)benzenesulfonamide (yield: 58%).
Step 3 : Catalytic Hydrogenation:
-
Hydrogenate the nitro group using Pd/C (10% wt) in methanol at 40 psi H₂.
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Filter and concentrate to obtain 4-amino-N-(thiazol-2-yl)benzenesulfonamide (yield: 92%).
Coupling of Intermediates
Amide Bond Formation
Procedure :
-
Dissolve 4-tert-butylphenoxyacetyl chloride (1.0 equiv) and 4-amino-N-(thiazol-2-yl)benzenesulfonamide (1.05 equiv) in dry THF.
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Add triethylamine (2.0 equiv) dropwise at 0°C.
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Warm to 25°C and stir for 6 hours.
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Concentrate and purify via silica chromatography (hexane/ethyl acetate 3:1) to isolate the title compound (yield: 68%).
Critical Parameters :
-
Solvent : THF or dichloromethane minimizes side reactions.
-
Base : Triethylamine scavenges HCl, preventing protonation of the amine.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Convergent Synthesis | 68 | 99 | Modular, scalable intermediates |
| Linear Synthesis | 52 | 95 | Fewer purification steps |
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the thiazole and sulfonamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Electronic Effects : Chlorine and bromine substituents enhance electron-withdrawing properties, which may stabilize interactions with charged enzyme active sites .
- Steric Effects : Bulky substituents (e.g., naphthyl, tert-butyl) could reduce binding affinity to compact enzymatic pockets but improve selectivity for larger receptors .
Pharmacophore Modifications
Table 2: Thiazole and Sulfamoyl Group Variations
Key Observations :
- Thiazole vs. Triazole/Oxadiazole : The thiazole-sulfamoyl group in the target compound may offer stronger hydrogen-bonding interactions compared to triazole or oxadiazole derivatives, which prioritize hydrophobic interactions .
- Sulfamoyl Group : Critical for binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX), as seen in FDA-approved drugs like acetazolamide .
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N4O4S2
- Molecular Weight : 446.51 g/mol
The compound features a thiazole ring, which is known for its biological significance, particularly in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with an appropriate thiazole derivative. The synthetic route may involve several steps, including:
- Formation of the thiazole ring .
- Coupling reactions with phenolic compounds.
- Acetylation to form the final product.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The biological activity of 2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has been evaluated against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
- Mechanism of Action : The compound appears to induce apoptosis in tumor cells by activating caspase pathways and inhibiting DNA synthesis. This mechanism is crucial for its potential therapeutic effects in cancer treatment.
Case Studies
- Study on Anticancer Effects :
- Thiazole Derivatives in Cancer Research :
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Caspase activation |
| Compound B | C6 | 10 | DNA synthesis inhibition |
| Target Compound | A549 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
